molecular formula C23H35F B1315047 1-Fluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene CAS No. 91162-04-8

1-Fluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene

Cat. No. B1315047
CAS RN: 91162-04-8
M. Wt: 330.5 g/mol
InChI Key: WQYLIZKSPNCLRH-UHFFFAOYSA-N
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Description

“1-Fluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene” is a chemical compound with the molecular formula C23H35F . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of this compound is 330.52 . The exact structure would need to be determined through further analysis.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 418.9±24.0 °C . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Dielectric Properties and Material Mixing

An experimental study on fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures demonstrated significant findings regarding their anisotropic dielectric properties. Two structurally similar LCs, including compounds structurally related to the 1-Fluoro-4-(trans-4-(2-(trans-4-propylcyclohexyl)ethyl)cyclohexyl)benzene, showed that mixing proportions profoundly affect the dielectric constants along the longer molecular axis. The mixtures exhibited temperature-dependent dielectric properties resembling those of unitary compounds with specific fluorine substitution. This research highlights the potential of these materials in applications requiring controlled dielectric properties, such as in display technologies or advanced electronic devices (Ma et al., 2013).

Solubility Characteristics

The solubility of structurally related 1-fluoro-4-(methylsulfonyl)benzene in various organic solvents across different temperatures was experimentally determined, providing insight into the solubility behavior of fluorinated benzene derivatives. This study's findings are crucial for designing processes in chemical manufacturing and pharmaceuticals, where solvent choice and temperature control are vital for achieving desired solubility outcomes (Qian et al., 2014).

Chemical Synthesis and Molecular Structure

Research on stereoselective synthesis provides a methodological foundation for creating 2,2-disubstituted 1-fluoro-alkenes, demonstrating the chemical versatility and potential of fluoro-benzene derivatives in synthetic organic chemistry. Such methodologies enable the precise construction of complex molecules, essential for developing pharmaceuticals and materials science (McCarthy et al., 2003).

Photophysical Properties and Applications

A study on the electric field effect on the polarizability of nematic liquid crystal molecules, including fluorinated benzene derivatives, highlights their potential in optoelectronic applications. By understanding how electric fields influence molecular polarizability, researchers can develop advanced materials for displays, sensors, and other technologies requiring controlled optical properties (Upadhyay et al., 2020).

Material Synthesis and Characterization

The synthesis and characterization of liquid crystal compounds containing structural elements related to the fluoro-benzene derivative under discussion reveal insights into the molecular design of liquid crystals. These findings contribute to the development of materials with improved performance characteristics for liquid crystal displays (LCDs) and other applications where the control of liquid crystalline phases is critical (Xiao-min, 2014).

properties

IUPAC Name

1-fluoro-4-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35F/c1-2-3-18-4-6-19(7-5-18)8-9-20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYLIZKSPNCLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476772
Record name 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91162-04-8
Record name 1-Fluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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